molecular formula C19H20O4 B3023756 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone CAS No. 898774-54-4

2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Cat. No.: B3023756
CAS No.: 898774-54-4
M. Wt: 312.4 g/mol
InChI Key: ACVPZIORZLCCMT-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C19H20O4 It is a derivative of propiophenone, featuring a carboethoxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone
  • 2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone
  • 2’-Carboethoxy-3-(3-ethoxyphenyl)propiophenone

Comparison: 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

Properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)17-10-5-4-9-16(17)18(20)12-11-14-7-6-8-15(13-14)22-2/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVPZIORZLCCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644217
Record name Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-54-4
Record name Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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